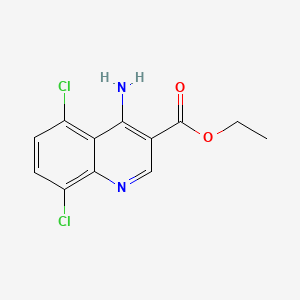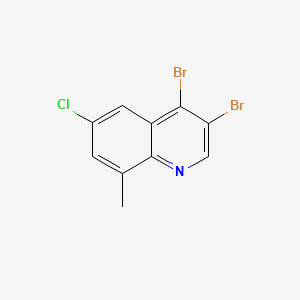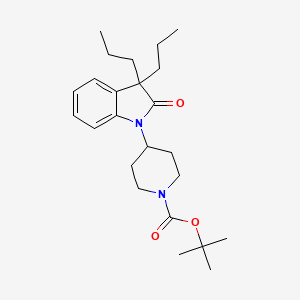
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2S. It is known for its unique structure, which includes a trifluoromethylthio group attached to a benzene ring with two amine groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride typically involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . The reaction proceeds smoothly to incorporate the trifluoromethylthio group into the benzene ring, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can interact with various enzymes and receptors, modulating their activity. The amine groups can form hydrogen bonds with target molecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but lacks the thio group.
2-(Trifluoromethyl)benzene-1,4-diamine: Different positioning of the amine groups.
3,4-Diaminobenzotrifluoride: Another trifluoromethyl-substituted diamine
Uniqueness
4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is unique due to the presence of both the trifluoromethylthio group and the two amine groups on the benzene ring. This combination imparts distinctive chemical properties, making it valuable for specific research applications .
Propriétés
IUPAC Name |
4-(trifluoromethylsulfanyl)benzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVPAPUNFXTHPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736677 |
Source


|
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313012-28-0 |
Source


|
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B578029.png)








